molecular formula C18H20Br2N2O2 B2809747 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol CAS No. 347369-02-2

3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

Cat. No.: B2809747
CAS No.: 347369-02-2
M. Wt: 456.178
InChI Key: SJLSBHXQVOHCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Bromination of Carbazole: Carbazole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3,6-dibromo-9H-carbazole.

    Alkylation: The dibromo carbazole is then alkylated with an appropriate alkylating agent, such as 3-chloro-2-hydroxypropylamine, under basic conditions to introduce the hydroxypropylamino group.

    Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxyl group at the terminal position, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial processes may involve continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of debrominated carbazole derivatives.

    Substitution: Formation of new carbazole derivatives with different functional groups.

Scientific Research Applications

3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used as a probe to study the interactions of carbazole derivatives with biological macromolecules such as proteins and DNA.

    Material Science: Carbazole derivatives are known for their photophysical properties, making this compound of interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-9H-carbazole: A precursor in the synthesis of the target compound, known for its biological activities.

    9H-Carbazole: The parent compound, widely studied for its pharmacological properties.

    3-(9H-Carbazol-9-yl)propan-1-ol: A similar compound without the bromine atoms, used in various biological studies.

Uniqueness

3-((3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is unique due to the presence of both bromine atoms and hydroxyl groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in different fields.

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLSBHXQVOHCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.